Welcome to the BenchChem Online Store!
molecular formula C12H10FN3O B8708290 2-amino-N-(4-fluorophenyl)nicotinamide

2-amino-N-(4-fluorophenyl)nicotinamide

Cat. No. B8708290
M. Wt: 231.23 g/mol
InChI Key: NNJWMOVZCZNVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723330B2

Procedure details

A 1 L round-bottomed flask was charged with HOBT-H2O (20.37 g, 133.0 mmol), EDCI (25.50 g, 133.0 mmol), 2-aminonicotinic acid (12.25 g, 88.69 mmol), and DMF (750 mL). The reaction mixture was stirred for 30 minutes, then Hunig's base (30.90 ml, 177.4 mmol) and 4-fluorobenzenamine (10.65 ml, 110.9 mmol) were added. The reaction mixture was stirred for 18 hours, then diluted with water. After 30 minutes the resulting precipitate was collected by filtration and dried to provide the product. LRMS M+1 (231.9) observed.
Quantity
20.37 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
12.25 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
30.9 mL
Type
reactant
Reaction Step Two
Quantity
10.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 231.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC2N(O)N=NC=2C=1.O.CCN=C=NCCCN(C)C.[NH2:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]([OH:28])=O.CCN(C(C)C)C(C)C.[F:42][C:43]1[CH:48]=[CH:47][C:46]([NH2:49])=[CH:45][CH:44]=1>O.CN(C=O)C>[NH2:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]([NH:49][C:46]1[CH:47]=[CH:48][C:43]([F:42])=[CH:44][CH:45]=1)=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
20.37 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O.O
Name
Quantity
25.5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
12.25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10.65 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Step Three
Name
( 231.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
After 30 minutes the resulting precipitate was collected by filtration
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)F)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.